![molecular formula C8H12F2O B13474980 [3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13474980.png)
[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(1,1-Difluoroethyl)bicyclo[111]pentan-1-yl]methanol is a chemical compound with the molecular formula C8H12F2O It is characterized by the presence of a bicyclo[111]pentane core, which is a highly strained and rigid structure, and a difluoroethyl group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol typically involves the use of [1.1.1]propellane as a starting material. One common method is the visible light-induced gem-difluoroallylation of [1.1.1]propellane. In this reaction, sulfonyl radicals generated from sodium arylsulfinates add to [1.1.1]propellane to form bicyclo[1.1.1]pentane radicals, which are then trapped by α-trifluoromethyl alkenes to form the desired product . This method is characterized by mild reaction conditions and a wide reactant scope.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups.
科学的研究の応用
[3-(1,1-Difluoroethyl)bicyclo[11
Chemistry: It can be used as a building block for the synthesis of more complex molecules due to its unique structure.
Biology: The compound’s structural features may make it useful in the study of molecular interactions and enzyme mechanisms.
Medicine: Its potential as a pharmacophore could be explored for the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties.
作用機序
The mechanism of action of [3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The rigid bicyclo[1.1.1]pentane core may play a role in stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in the substituents attached to the bicyclo[1.1.1]pentane ring.
Difluoroethyl compounds: These compounds contain the difluoroethyl group but may have different core structures.
Uniqueness
The uniqueness of [3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol lies in the combination of the highly strained bicyclo[1.1.1]pentane core and the difluoroethyl group. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C8H12F2O |
|---|---|
分子量 |
162.18 g/mol |
IUPAC名 |
[3-(1,1-difluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
InChI |
InChI=1S/C8H12F2O/c1-6(9,10)8-2-7(3-8,4-8)5-11/h11H,2-5H2,1H3 |
InChIキー |
ZBURMHZCRJSRTP-UHFFFAOYSA-N |
正規SMILES |
CC(C12CC(C1)(C2)CO)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide](/img/structure/B13474899.png)


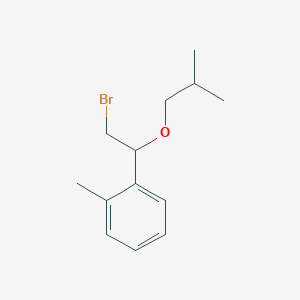

![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B13474936.png)
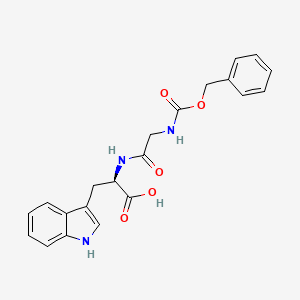
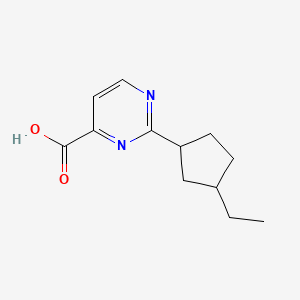
![methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13474957.png)
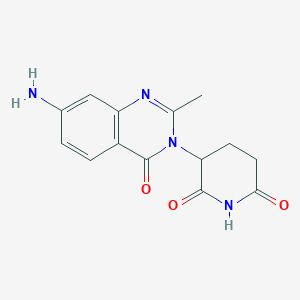
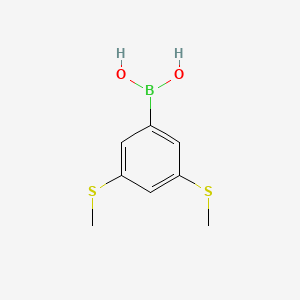
![1-Bromo-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13474974.png)
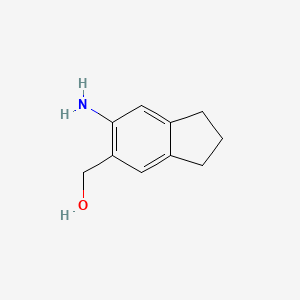
![2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13474982.png)
